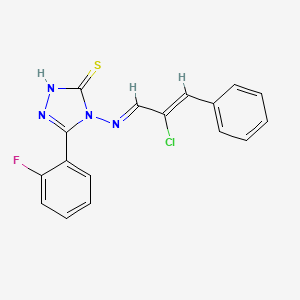![molecular formula C20H23NO4 B15082903 [4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate CAS No. 23277-42-1](/img/structure/B15082903.png)
[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a dimethylamino group attached to an oxolane ring, which is further connected to a diphenylacetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the dimethylamino group. The final step involves the esterification of the oxolane derivative with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification process may include techniques such as crystallization, distillation, and chromatography .
化学反応の分析
Types of Reactions
[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of [4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate: shares similarities with other oxolane derivatives and diphenylacetate compounds.
Dimethylamino derivatives: Compounds with dimethylamino groups often exhibit similar chemical reactivity and biological activities.
Oxolane derivatives: These compounds share the oxolane ring structure, contributing to their chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
23277-42-1 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
[4-(dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H23NO4/c1-21(2)17-13-24-14-18(17)25-19(22)20(23,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18,23H,13-14H2,1-2H3 |
InChIキー |
KYMUGZQLEVTRLB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1COCC1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
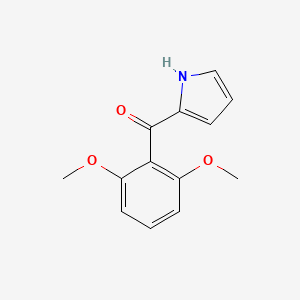
![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)
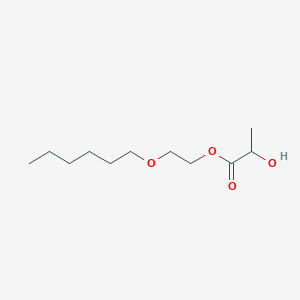
![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)

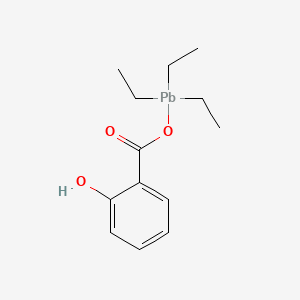
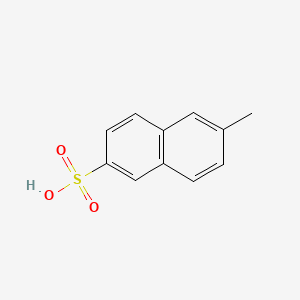
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)
